molecular formula C17H16N2Si B1601851 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline CAS No. 369390-65-8

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline

Cat. No.: B1601851
CAS No.: 369390-65-8
M. Wt: 276.41 g/mol
InChI Key: FOUVCAPBUVVQCC-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 1,10-phenanthroline core

Scientific Research Applications

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline has several scientific research applications:

    Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.

    Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials due to its conjugated structure.

    Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry to enhance the volatility and detectability of analytes.

    Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

  • Flash Point : 89°C (closed cup) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. In this case, the starting materials are 1,10-phenanthroline and trimethylsilylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, under an inert atmosphere. The reaction is usually performed in a solvent like tetrahydrofuran or dimethylformamide, and a base such as triethylamine is used to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl moiety can undergo oxidation to form carbonyl-containing compounds.

    Reduction Reactions: The phenanthroline core can be reduced to form dihydrophenanthroline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) are commonly used to remove the trimethylsilyl group.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the ethynyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the phenanthroline core.

Major Products Formed

    Substitution Reactions: The major products are derivatives of 1,10-phenanthroline with various functional groups replacing the trimethylsilyl group.

    Oxidation Reactions: The major products are carbonyl-containing compounds, such as aldehydes or ketones.

    Reduction Reactions: The major products are dihydrophenanthroline derivatives.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is primarily based on its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling. The trimethylsilyl group can also influence the electronic properties of the compound, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Trimethylsilyl)ethynyl]pyridine
  • 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
  • 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene

Uniqueness

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is unique due to its phenanthroline core, which provides a rigid and planar structure, enhancing its ability to form stable metal complexes. The presence of the trimethylsilyl group also imparts increased volatility and stability, making it suitable for various analytical and synthetic applications. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable tool in coordination chemistry and materials science.

Properties

IUPAC Name

trimethyl-[2-(1,10-phenanthrolin-3-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVCAPBUVVQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573698
Record name 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369390-65-8
Record name 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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